2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol is a chemical compound known for its unique structure and properties This compound features a tellurophene ring, which is a five-membered ring containing tellurium, and a butyn-2-ol moiety, which includes a triple bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol typically involves the formation of the tellurophene ring followed by the introduction of the butyn-2-ol moiety. One common method involves the reaction of phenylacetylene with tellurium tetrachloride to form the tellurophene ring. This intermediate is then reacted with 2-methyl-3-butyn-2-ol under specific conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-containing alcohols or hydrocarbons.
Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurium-containing alcohols.
Scientific Research Applications
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex tellurium-containing compounds.
Biology: The compound’s unique reactivity makes it useful in studying biological systems that involve tellurium.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol involves its interaction with various molecular targets. The tellurium atom can form bonds with different biological molecules, affecting their function. The compound can also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Lacks the tellurium atom, resulting in different chemical reactivity.
2-Methyl-3-butyn-2-ol: A simpler structure without the tellurophene ring.
4-Bromo-2-methyl-3-butyn-2-ol: Contains a bromine atom instead of tellurium, leading to different reactivity and applications.
Uniqueness
The presence of the tellurium atom in 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol imparts unique chemical properties, making it distinct from other similar compounds. This uniqueness is particularly valuable in applications requiring specific reactivity and interactions.
Properties
CAS No. |
920977-33-9 |
---|---|
Molecular Formula |
C15H14OTe |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
2-methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C15H14OTe/c1-15(2,16)11-10-13-8-9-14(17-13)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
InChI Key |
MEQAXBZLDAVXER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C([Te]1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.